molecular formula C20H22N4O3 B2812088 N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903337-65-4

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2812088
CAS No.: 1903337-65-4
M. Wt: 366.421
InChI Key: JLCKKZYOEMXKSD-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that features a benzimidazole core, a nicotinamide moiety, and a tetrahydropyran ring

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial and antitubercular activities. Therefore, it can be inferred that the compound may interact with various biological targets, potentially including bacterial and fungal cells.

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit the growth of bacterial and fungal cells .

Biochemical Pathways

Given the antimicrobial activity of some benzimidazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Pharmacokinetics

A study on benzimidazole derivatives indicated that these compounds can be tested as potential drugs, suggesting that they may have favorable adme properties .

Result of Action

Given the antimicrobial activity of some benzimidazole derivatives , it can be inferred that the compound may lead to the inhibition or death of microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-benzo[d]imidazole-2-carbaldehyde with N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide under acidic or basic conditions. The reaction may require catalysts such as N,N-dimethylformamide or sulfur to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or nicotinamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: N,N-dimethylformamide, sulfur.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydropyran ring and nicotinamide moiety differentiates it from other benzimidazole derivatives, enhancing its potential for diverse applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-24(13-18-22-16-4-2-3-5-17(16)23-18)20(25)14-6-7-19(21-12-14)27-15-8-10-26-11-9-15/h2-7,12,15H,8-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCKKZYOEMXKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CN=C(C=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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